molecular formula C15H10FNS B11863155 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 21243-27-6

3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole

Katalognummer: B11863155
CAS-Nummer: 21243-27-6
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: WWVKJWRENWWMGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is a heterocyclic compound that features a unique fusion of indole and thiochromene structures with a fluorine atom at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated indole derivatives. For example, the reaction of 5-fluoro-2-nitroaniline with suitable reagents can lead to the formation of the desired compound . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom at the 3-position can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydro derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.

Wirkmechanismus

The mechanism by which 3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole exerts its effects is not fully understood. its interactions with molecular targets likely involve the indole and thiochromene moieties. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity to targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoroindole: Shares the fluorine substitution but lacks the thiochromene moiety.

    6,11-Dihydrothiochromeno[4,3-b]indole: Similar structure but without the fluorine atom.

    Fluorinated Indoles: A broader class of compounds with varying positions of fluorine substitution.

Uniqueness

3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to the combination of fluorine substitution and the fused indole-thiochromene structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

21243-27-6

Molekularformel

C15H10FNS

Molekulargewicht

255.31 g/mol

IUPAC-Name

3-fluoro-6,11-dihydrothiochromeno[4,3-b]indole

InChI

InChI=1S/C15H10FNS/c16-9-5-6-11-14(7-9)18-8-12-10-3-1-2-4-13(10)17-15(11)12/h1-7,17H,8H2

InChI-Schlüssel

WWVKJWRENWWMGI-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=C(S1)C=C(C=C3)F)NC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.